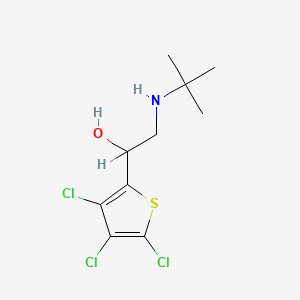
2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol is a chemical compound with a complex structure that includes a tert-butylamino group, a trichlorothienyl group, and an ethanol moiety
Preparation Methods
The synthesis of 2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol typically involves the reaction of 3,4,5-trichloro-2-thiophenecarboxaldehyde with tert-butylamine, followed by reduction with a suitable reducing agent to yield the desired ethanol derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Scientific Research Applications
2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple biological molecules .
Comparison with Similar Compounds
2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol can be compared with similar compounds such as:
2-(tert-Butylamino)ethanol: This compound lacks the trichlorothienyl group and has different chemical properties and applications.
2-(Butylamino)ethanol: Similar in structure but without the tert-butyl group, leading to different reactivity and uses.
3,4,5-Trichloro-2-thiophenecarboxaldehyde: The precursor in the synthesis of the target compound, with distinct chemical behavior
Properties
CAS No. |
62673-51-2 |
|---|---|
Molecular Formula |
C10H14Cl3NOS |
Molecular Weight |
302.6 g/mol |
IUPAC Name |
2-(tert-butylamino)-1-(3,4,5-trichlorothiophen-2-yl)ethanol |
InChI |
InChI=1S/C10H14Cl3NOS/c1-10(2,3)14-4-5(15)8-6(11)7(12)9(13)16-8/h5,14-15H,4H2,1-3H3 |
InChI Key |
ANDPBRWMYZHXRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=C(C(=C(S1)Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















